molecular formula C6H4ClN3S B13989475 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-36-5

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B13989475
CAS No.: 83253-36-5
M. Wt: 185.64 g/mol
InChI Key: WGWOAHDFIGRHSE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: This compound is used in the development of potential anticancer, antiviral, and antimicrobial agents.

    Biology: It is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Industry: The compound is used as a catalyst in asymmetric synthesis and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of various biological processes, such as cell division and signal transduction . The compound’s structure allows it to interact with nucleophilic and electrophilic sites on enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile: This compound has a similar structure but with a phenyl group instead of a chlorine atom.

    5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid: This compound contains an acetic acid group and exhibits similar biological activities.

Uniqueness

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its chlorine substituent, which enhances its reactivity and biological activity compared to similar compounds. The presence of the chlorine atom allows for additional substitution reactions and increases the compound’s potential as a pharmaceutical intermediate .

Properties

CAS No.

83253-36-5

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C6H4ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H2

InChI Key

WGWOAHDFIGRHSE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C#N)Cl

Origin of Product

United States

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